4-(Pyridin-2-yloxy)phenylboronic acid
Description
4-(Pyridin-2-yloxy)phenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-2-yloxy group
Properties
IUPAC Name |
(4-pyridin-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWBKINYUIMITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274943 | |
| Record name | B-[4-(2-Pyridinyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228181-37-0 | |
| Record name | B-[4-(2-Pyridinyloxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228181-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(2-Pyridinyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yloxy)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general procedure involves the following steps:
Preparation of Aryl Halide: The starting material, 4-bromo-phenylboronic acid, is prepared through bromination of phenylboronic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yloxy)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds
Scientific Research Applications
4-(Pyridin-2-yloxy)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yloxy)phenylboronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The boronic acid group interacts with molecular targets through reversible covalent bonding, which is crucial in its biological applications .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the pyridin-2-yloxy group and is commonly used in Suzuki-Miyaura coupling reactions.
4-Pyridinylboronic acid: Contains a pyridine ring directly attached to the boronic acid group, differing in structure and reactivity.
4-Nitrophenylboronic acid: Contains a nitro group instead of the pyridin-2-yloxy group, leading to different electronic properties and reactivity.
Uniqueness: 4-(Pyridin-2-yloxy)phenylboronic acid is unique due to the presence of the pyridin-2-yloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and biological studies where other boronic acids may not be as effective .
Biological Activity
4-(Pyridin-2-yloxy)phenylboronic acid, with the chemical formula C11H12BNO3, is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in cancer therapy, particularly as an antiproliferative agent. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It acts as a reversible inhibitor of certain enzymes, notably proteases and kinases, which play critical roles in cell signaling and proliferation.
- Enzyme Inhibition : The boronic acid moiety can form covalent bonds with the hydroxyl groups of serine or cysteine residues in active sites of enzymes, leading to inhibition of their activity.
- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing uncontrolled cell division.
Structure-Activity Relationship (SAR)
The biological activity of phenylboronic acids is highly dependent on their structural modifications. Research has shown that substituents on the phenyl ring and the pyridine moiety significantly influence the compound's potency and selectivity.
Key Findings:
- Substituent Positioning : The introduction of electron-withdrawing groups (e.g., halogens) at specific positions on the phenyl ring enhances antiproliferative activity.
- Pyridine Variants : Variations in the pyridine ring can modulate solubility and bioavailability, impacting overall efficacy.
Case Studies
Several studies have evaluated the antiproliferative effects of this compound across different cancer cell lines:
-
Antiproliferative Activity : A study assessed the compound's effects on ovarian cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer properties .
Cell Line IC50 (μM) A2780 15 MCF7 25 A549 30 - Mechanism Exploration : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis rates as evidenced by elevated caspase-3 activity and morphological changes consistent with programmed cell death .
- Comparative Analysis : In comparison to other phenylboronic acids, this compound exhibited superior activity against multiple cancer types, highlighting its potential as a lead compound for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
